1-[4-(propan-2-yl)benzyl]-2-[4-(propan-2-yl)phenyl]-1H-benzimidazole
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Overview
Description
2-[4-(PROPAN-2-YL)PHENYL]-1-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. This specific compound is characterized by the presence of two propan-2-ylphenyl groups attached to the benzodiazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(PROPAN-2-YL)PHENYL]-1-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method involves the condensation of 4-(propan-2-yl)benzaldehyde with o-phenylenediamine under acidic conditions to form the benzodiazole core. This is followed by further functionalization to introduce the second propan-2-ylphenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperatures, and specific catalysts to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4-(PROPAN-2-YL)PHENYL]-1-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[4-(PROPAN-2-YL)PHENYL]-1-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(PROPAN-2-YL)PHENYL]-1-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4’-Bisphenol A: Another benzodiazole derivative with similar structural features.
4,5-Diphenyl-1H-imidazole: Shares the imidazole core but differs in the substituents attached to the ring.
Uniqueness
2-[4-(PROPAN-2-YL)PHENYL]-1-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual propan-2-ylphenyl groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C26H28N2 |
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Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-(4-propan-2-ylphenyl)-1-[(4-propan-2-ylphenyl)methyl]benzimidazole |
InChI |
InChI=1S/C26H28N2/c1-18(2)21-11-9-20(10-12-21)17-28-25-8-6-5-7-24(25)27-26(28)23-15-13-22(14-16-23)19(3)4/h5-16,18-19H,17H2,1-4H3 |
InChI Key |
QMOHHWDLZNVTJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
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